5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with furan, phenylsulfonyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the furan, phenylsulfonyl, and p-tolyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The phenylsulfonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan derivatives with different functional groups, while reduction of the phenylsulfonyl group can lead to the formation of phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often focus on understanding how the compound interacts with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Researchers aim to modify its structure to enhance its efficacy and reduce any potential side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazole
- 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole
- 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
What sets 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer unique properties that are not observed in compounds with different substituents.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-25-20)22(21-18)26(23,24)17-6-3-2-4-7-17/h2-13,19H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYJMVBHWIFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.